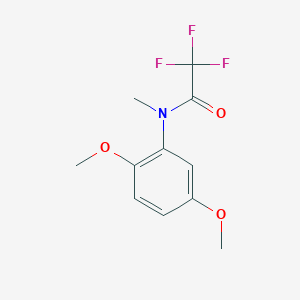
Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- typically involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio-
- N-(2,5-Dimethoxyphenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
生物活性
Acetamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- is a notable member of this class, characterized by its unique trifluoromethyl and dimethoxyphenyl substituents. This article explores its biological activity, including antibacterial and anti-inflammatory properties, and presents relevant data from recent studies.
Chemical Structure and Properties
The chemical structure of Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- can be represented as follows:
- Molecular Formula : C12H14F3N
- Molecular Weight : 245.24 g/mol
Table 1: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility in Water | Not specified |
| LogP (Partition Coefficient) | Not specified |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of acetamide derivatives. In a comparative study involving various synthesized compounds, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Study Findings :
- Compounds were tested using the agar well diffusion method.
- The minimum inhibitory concentration (MIC) for selected compounds was determined.
Table 2: Antibacterial Activity of Selected Compounds
| Compound ID | Bacterial Strain | MIC (μg/mL) | Comparison to Control |
|---|---|---|---|
| 2b | E. coli | 15 | Lower than Levofloxacin |
| 2c | S. aureus | 20 | Comparable to Control |
| 2i | S. typhi | 10 | Lower than Control |
These results indicate that certain acetamide derivatives possess antibacterial properties comparable to established antibiotics like levofloxacin.
Anti-inflammatory Activity
Acetamide derivatives also show promise as anti-inflammatory agents. A review on COX-II inhibitors explored the structure-activity relationship of various acetamide compounds.
- Key Findings :
- The anti-inflammatory activity was assessed through in vitro assays.
- IC50 values were compared with the reference drug Celecoxib.
Table 3: Anti-inflammatory Activity of Acetamide Derivatives
| Compound ID | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| Derivative A | 0.768 | 0.041 |
| Derivative B | 0.616 | 0.041 |
The data suggests that while some derivatives exhibit moderate anti-inflammatory activity, they are significantly less potent than Celecoxib.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the efficacy of N-(2,5-dimethoxyphenyl)-acetamide derivatives against common pathogens. Compounds showed varying degrees of inhibition against E. coli and S. aureus, with some achieving lower MIC values than standard antibiotics. -
Case Study on Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory effects of acetamide derivatives in a rat model of inflammation. Results indicated a marked reduction in inflammatory markers when treated with specific acetamide compounds compared to controls.
属性
CAS 编号 |
138777-91-0 |
|---|---|
分子式 |
C11H12F3NO3 |
分子量 |
263.21 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C11H12F3NO3/c1-15(10(16)11(12,13)14)8-6-7(17-2)4-5-9(8)18-3/h4-6H,1-3H3 |
InChI 键 |
YXSNEVALUNNDLH-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=CC(=C1)OC)OC)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















